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Compound of Interest

Compound Name: Anticancer agent 220

Cat. No.: B15565723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms of
action for compounds identified as "Anticancer agent 220." Initial research reveals that this
designation may refer to at least two distinct chemical entities: INNO-220, a novel molecular
glue degrader, and a chromanone derivative with cytotoxic properties. This document will
address each compound separately, presenting available data on their biological activity,
experimental protocols, and associated signaling pathways to facilitate further research and
development.

Section 1: INNO-220 - A CK1a Molecular Glue
Degrader

INNO-220 has been identified as a highly selective and orally bioavailable molecular glue
degrader targeting Casein Kinase 1la (CK1a). Its primary mechanism of action involves the
activation of the p53 tumor suppressor pathway and the inhibition of NF-kB signaling, making it
a promising candidate for the treatment of B-cell lymphomas.[1]

Molecular Target and Mechanism of Action

INNO-220 functions by inducing the degradation of CK1a. Molecular dynamics modeling has
shown that INNO-220 facilitates the interaction between CK1a and the CRBN E3 ubiquitin
ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of
CK1a.[1] This degradation event disrupts the CARD11/BCL10/MALT1 (CBM) complex, a key
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driver of NF-kB signaling in certain B-cell malignancies.[1] Specifically, INNO-220 treatment
has been shown to significantly reduce the phosphorylation of CARD11 at Ser652, a critical
step for the assembly and activation of the CBM complex.[1]

The degradation of CK1a by INNO-220 leads to two major downstream effects:

e p53 Activation: By an undefined mechanism, the reduction of CK1a levels leads to an
increase in p53 expression.[1]

e NF-KB Inhibition: INNO-220 treatment leads to a significant decrease in the phosphorylation
of IkBa (at Ser32) and p65 (at Ser536), key steps in the activation of the NF-kB signaling

pathway.[1]
Cell Line Cancer Type Effect of INNO-220
Activates p53 and inhibits NF-
OClI-Ly3 B-Cell Lymphoma ) )
KB signaling[1]
Induces apoptosis and cell
Z-138 Mantle Cell Lymphoma (MCL)
cycle arrest at GO/G1 phase[1]
Induces apoptosis and cell
OCl-Ly19 GCB-DLBCL

cycle arrest at GO/G1 phase[1]

Signaling Pathway

The proposed signaling pathway for INNO-220 is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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